molecular formula C5H2BrClO2S B1444546 5-Bromo-3-chlorothiophene-2-carboxylic acid CAS No. 842135-76-6

5-Bromo-3-chlorothiophene-2-carboxylic acid

Cat. No.: B1444546
CAS No.: 842135-76-6
M. Wt: 241.49 g/mol
InChI Key: DUUPWFRCVBAIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chlorothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrClO2S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-chlorothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. Additionally, this compound may form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns, affecting the production of proteins involved in various cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, while it may degrade under others. This degradation can lead to the formation of by-products that may have different biological activities. In in vivo studies, the long-term effects of this compound on cellular function can vary depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. It is important to carefully control the dosage to achieve the desired effects while minimizing potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. These factors can affect the compound’s localization and accumulation, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chlorothiophene-2-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chlorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Scientific Research Applications

5-Bromo-3-chlorothiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chlorothiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the thiophene ring. This dual substitution pattern can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUPWFRCVBAIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735242
Record name 5-Bromo-3-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842135-76-6
Record name 5-Bromo-3-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (6.8 ml) in tetrahydrofuran (75 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (1.59 M hexane solution, 30.5 ml). The reaction mixture was stirred at the same temperature for 30 minutes, and thereto was added dropwise a solution of 3-chloro-2-thiophenecarboxylic acid (3.92 g) in tetrahydrofuran (40 ml). The mixture was stirred at the same temperature for 30 minutes, and thereto was added dropwise 1,2-dibromo-1,1,2,2-tetrafluoroethane (6.0 ml). The mixture was stirred at the same temperature for one hour, and then, warmed to room temperature. The mixture was poured into a diluted aqueous hydrochloric acid solution, and the solution was extracted with ethyl acetate. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was crystallized from a mixed solvent of diisopropyl ether and hexane to give 5-bromo-3-chloro-2-thiophenecarboxylic acid (3.79 g) as a yellow solid. ESI-Mass m/Z 239/241 (M−H). (2) The above 5-bromo-3-chloro-2-thiophenecarboxylic acid was treated in a manner similar to Reference Example 94 to give 5-bromo-3-chloro-2-(4-ethylphenylmethyl)thiophene as colorless oil.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
3.92 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of DIPA (26.3 g, 0.26 mol) in 400 mL of dry THF was added a solution of n-BuLi (104 mL, 0.26 mol, 2.5M in n-hexane) at −78° C. under nitrogen. After the addition was completed, the mixture was stirring for 1 h and then warmed to 0° C. and stirred for 30 min. To above LDA solution was added a solution of 3-chlorothiophene-2-carboxylic acid (21 g, 0.13 mol) in THF (50 mL) at −78° C. After stirring for 1 h, a solution of 1,2-dibromo-ethane (48.9 g, 0.26 mmol) in THF (50 mL) was added at −78° C. The mixture was stirred at −78° C. for 1.5 h and slowly warm to RT. The mixture was poured into aq. HCl solution, and then extracted with EtOAc. The combined extracts were dried over Na2SO4, concentrated to give 25 g of 5-bromo-3-chlorothiophene-2-carboxylic acid. MS (M+H): 241, 243. 1H NMR (400 MHz, DMSO-d6): δ 7.50 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 3
5-Bromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 5
5-Bromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 6
5-Bromo-3-chlorothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.